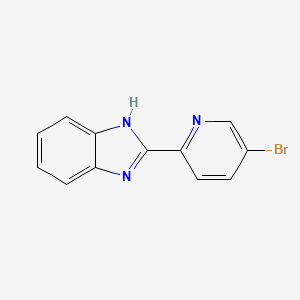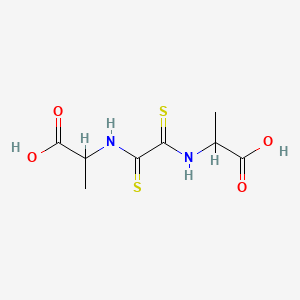
2-(5-Bromo-2-pyridinyl)-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Bromo-2-pyridinyl)-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazoles It is characterized by the presence of a bromine atom attached to the pyridine ring, which is fused to a benzimidazole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-pyridinyl)-1H-benzimidazole typically involves the bromination of 2-aminopyridine to obtain 5-bromo-2-aminopyridine. This intermediate is then subjected to cyclization with o-phenylenediamine under acidic conditions to form the benzimidazole ring. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Bromo-2-pyridinyl)-1H-benzimidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include substituted benzimidazoles with various functional groups.
Oxidation Reactions: Products include hydroxylated or carbonylated derivatives.
Reduction Reactions: Products include amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(5-Bromo-2-pyridinyl)-1H-benzimidazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent, anti-inflammatory compound, and antimicrobial agent.
Material Science: The compound is used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: It serves as a probe in studying enzyme mechanisms and protein-ligand interactions.
Chemical Synthesis: It is utilized as a building block in the synthesis of more complex molecules and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(5-Bromo-2-pyridinyl)-1H-benzimidazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it can bind to the active site of an enzyme, blocking its activity and thereby exerting its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Chloro-2-pyridinyl)-1H-benzimidazole
- 2-(5-Fluoro-2-pyridinyl)-1H-benzimidazole
- 2-(5-Methyl-2-pyridinyl)-1H-benzimidazole
Uniqueness
2-(5-Bromo-2-pyridinyl)-1H-benzimidazole is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Bromine is a larger halogen compared to chlorine or fluorine, which can affect the compound’s binding affinity to molecular targets and its overall pharmacokinetic properties. Additionally, the bromine atom can be selectively substituted, providing a versatile platform for the synthesis of various derivatives with potential therapeutic applications.
Propiedades
Fórmula molecular |
C12H8BrN3 |
|---|---|
Peso molecular |
274.12 g/mol |
Nombre IUPAC |
2-(5-bromopyridin-2-yl)-1H-benzimidazole |
InChI |
InChI=1S/C12H8BrN3/c13-8-5-6-11(14-7-8)12-15-9-3-1-2-4-10(9)16-12/h1-7H,(H,15,16) |
Clave InChI |
JBSUGEZQKIISTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)C3=NC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2-(3-bromo-5-oxo-5,7-dihydro-6H-pyrrolo[3,4-B]pyridin-6-YL)acetate](/img/structure/B13929800.png)



![6-Amino-7-chlorobenzo[C][1,2]oxaborol-1(3H)-OL](/img/structure/B13929822.png)
![N-(3,4-dichlorophenyl)-N-{1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl}propionamide hydrochloride](/img/structure/B13929826.png)








